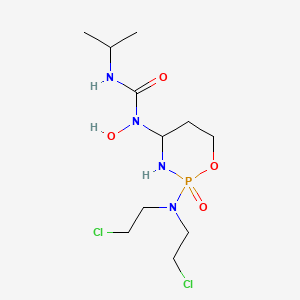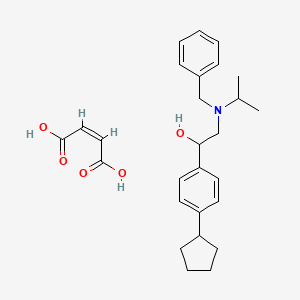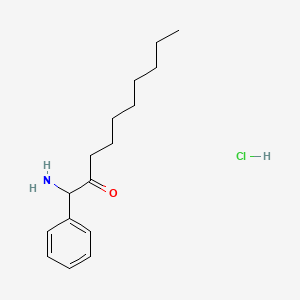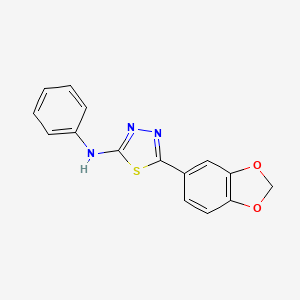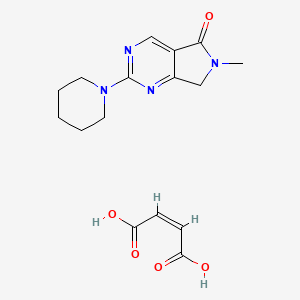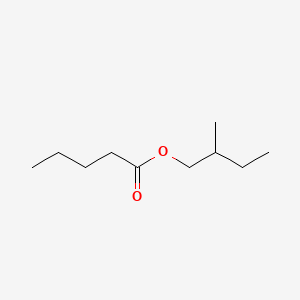
2-Methylbutyl valerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylbutyl valerate, also known as 2-Methylbutyl pentanoate, is an ester compound with the molecular formula C10H20O2. It is commonly used in the flavor and fragrance industry due to its fruity aroma and flavor. This compound is found naturally in various fruits and is often used to enhance the sensory properties of food and beverages .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methylbutyl valerate can be synthesized through the esterification reaction between 2-methylbutanol and valeric acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acids. The product is then purified through distillation to obtain the desired ester with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylbutyl valerate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into 2-methylbutanol and valeric acid.
Oxidation: The ester can be oxidized to produce corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: 2-Methylbutanol and valeric acid.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Applications De Recherche Scientifique
2-Methylbutyl valerate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in the natural aroma of fruits and its potential effects on insect behavior.
Medicine: Explored for its potential use in drug formulations due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 2-Methylbutyl valerate primarily involves its interaction with olfactory receptors in the nasal cavity. The ester binds to specific receptors, triggering a signal transduction pathway that results in the perception of a fruity aroma. The molecular targets are the olfactory receptors, and the pathways involved include the activation of G-protein coupled receptors and subsequent signal transduction cascades .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methylbutyl isovalerate
- 2-Methylbutyl 3-methylbutanoate
- 2-Methylbutyl isopentanoate
Uniqueness
2-Methylbutyl valerate is unique due to its specific fruity aroma, which is distinct from other similar esters. Its natural occurrence in various fruits and its widespread use in the flavor and fragrance industry make it a valuable compound. Compared to similar esters, this compound has a more pronounced and desirable fruity scent, making it a preferred choice for enhancing sensory properties .
Propriétés
Numéro CAS |
55590-83-5 |
|---|---|
Formule moléculaire |
C10H20O2 |
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
2-methylbutyl pentanoate |
InChI |
InChI=1S/C10H20O2/c1-4-6-7-10(11)12-8-9(3)5-2/h9H,4-8H2,1-3H3 |
Clé InChI |
FOJKZJAPKUOYKR-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)OCC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



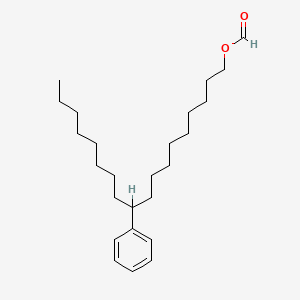
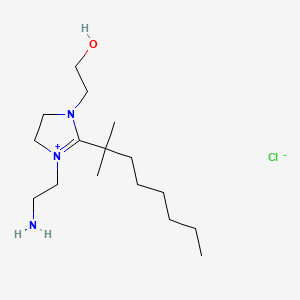
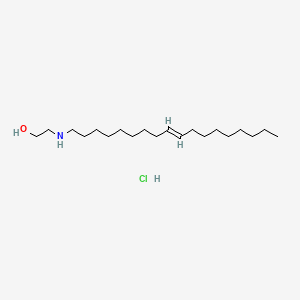
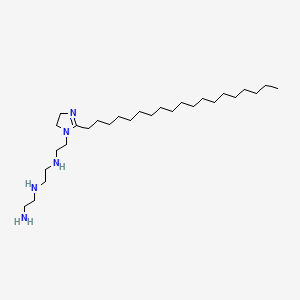

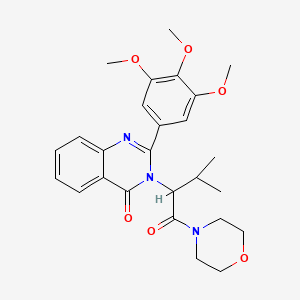
![18-(diethylamino)-12-imino-15-oxa-3,11-diazapentacyclo[12.8.0.02,11.04,9.016,21]docosa-1(22),2,4,6,8,13,16(21),17,19-nonaene-13-carboxamide](/img/structure/B12697764.png)
![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]pyridinium acetate](/img/structure/B12697765.png)
